molecular formula C6H8N4O B3223547 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one CAS No. 1219406-60-6

6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one

Cat. No.: B3223547
CAS No.: 1219406-60-6
M. Wt: 152.15 g/mol
InChI Key: RSGLPSQJPVNKOG-UHFFFAOYSA-N
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Description

6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Shares the same core structure but lacks the amino group at the 6-position.

    Pyrimido[1,2-a]pyrimidine: Another heterocyclic compound with a similar structure but different ring fusion.

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

Uniqueness

6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-3-10-2-1-8-6(10)9-5(4)11/h1-2,4H,3,7H2,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLPSQJPVNKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC=CN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659998
Record name 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219406-60-6
Record name 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Reactant of Route 2
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Reactant of Route 3
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Reactant of Route 4
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Reactant of Route 6
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one

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